Compound Description: This compound is a product of an Aldol-Michael addition reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde. Its molecular structure was confirmed through spectroscopy and X-ray crystallography [].
Relevance: This compound shares the 3-fluorophenyl substructure with 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine. Additionally, both compounds belong to the pyrimidine class of heterocyclic compounds, emphasizing their structural similarity [].
Compound Description: This molecule contains a pyrimidine ring in a half-chair conformation with an axial 3-fluorophenyl group. The molecule exhibits weak C—H⋯F and C—H⋯O hydrogen bonds in its crystal structure [].
Relevance: The presence of a 3-fluorophenyl substituent directly attached to the pyrimidine core makes this compound structurally analogous to 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine [].
2-Chloro-6-methylpyrimidin-4-amine
Compound Description: This compound is structurally characterized by the presence of N—H⋯N hydrogen bonds, leading to the formation of inversion dimers in its crystal structure [].
Relevance: Both this compound and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine belong to the 2-methylpyrimidin-4-amine class of molecules. They differ in the substituent at the 6-position of the pyrimidine ring [].
Compound Description: U7 exhibits broad-spectrum insecticidal and fungicidal activity. It demonstrates a specific docking mode with the AChE model, differing from the positive control flufenerim [].
Relevance: Both U7 and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine share the pyrimidin-4-amine core structure, highlighting their relatedness within a larger chemical class [].
Compound Description: Similar to U7, compound U8 shows broad-spectrum insecticidal and fungicidal activity, indicating potential as a pesticide. It also exhibits a distinct docking mode with the AChE model compared to the control flufenerim [].
Relevance: U8 and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine are both members of the pyrimidin-4-amine family. The presence of the shared core structure suggests similar chemical properties and potential reactivity patterns [].
(E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E)-2-[((3-fluorophenyl)imino)methyl]-4-nitrophenol
Compound Description: These two compounds are isomers and are derivatives of salicylideneaniline. They are characterized by strong intermolecular O―H∙∙∙N hydrogen bonds and a (E) configuration with respect to the central C=N bond [].
Relevance: These compounds are structurally related to 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine due to the presence of the 3-fluorophenyl substructure in one of the isomers. This shared feature might lead to similarities in their physicochemical properties [].
Compound Description: This molecule is a PDE4 inhibitor developed for treating chronic obstructive pulmonary disease (COPD). It exhibits favorable pharmacokinetic properties but can cause emesis in humans at specific doses [].
Relevance: Compound 2, similar to 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine, contains a 3-fluorophenyl group. The presence of this group suggests possible similarities in their binding interactions with biological targets [].
Compound Description: Synthesized via a condensation reaction, this compound was found to possess weak antibacterial activity and moderate anthelmintic activity in in vitro tests [].
Relevance: This compound and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine share the 3-fluorophenyl moiety, though they are incorporated into different heterocyclic systems [].
Compound Description: FPMINT acts as an inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating selectivity towards ENT2 over ENT1. This makes it a potential candidate for the development of novel chemotherapeutic agents [].
Relevance: Both FPMINT and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine are aromatic amine derivatives, albeit with different core structures and substitution patterns. This shared chemical class indicates potential overlap in their pharmacological profiles and modes of action [].
Compound Description: The structure of this compound is primarily determined by an intramolecular N—H⋯N hydrogen bond, forming a six-membered ring. It also displays weak C—H⋯O and C—H⋯π interactions in its crystal structure [].
Relevance: Both this compound and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine belong to the 6-methylpyrimidin-4-amine class, indicating structural similarities and potential shared reactivity patterns [].
Compound Description: This compound is characterized by strong intramolecular N—H⋯N and N—H⋯O hydrogen bonds, as well as weak intramolecular C—H⋯S hydrogen bonds, leading to the formation of S(5) and S(6) ring motifs [].
Relevance: This compound, like 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine, contains a 3-fluorophenyl group. This common substructure suggests possible similarities in their physicochemical properties and interactions with biological targets [].
Compound Description: Synthesized using the Hantzsch thiazole synthesis, this compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum [].
Relevance: While this compound differs from 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine in the core heterocycle (thiazole vs. pyrimidine), both contain a halogenated phenyl group (4-fluorophenyl vs. 3-fluorophenyl) and an aromatic amine. This makes them broadly related as halogenated aromatic amines [].
Compound Description: 3b functions as an atypical dopamine transporter (DAT) inhibitor and has demonstrated efficacy in preclinical models of psychostimulant use disorders (PSUD) [].
Relevance: Both 3b and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine contain a fluorine-substituted aromatic ring. Although the core structures differ significantly, the shared presence of fluorine suggests potential for similar physicochemical properties and potentially overlapping pharmacological profiles [].
Compound Description: This compound's crystal structure reveals a quinoxaline system with specific dihedral angles relative to the 4-fluorophenyl and pyridine rings. Intermolecular N—H⋯N hydrogen bonding contributes to the stability of the crystal structure [].
Relevance: Both this compound and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine contain a 4-fluorophenyl group, highlighting a shared structural feature that could potentially influence their biological activity [].
Compound Description: Compound 3 is synthesized from 2-(diethoxymethyl)-3-ethoxypropionitrile and acetamidine. The mechanism of its formation involves the incorporation of the C≡N nitrogen into either the 3-position or the 4-amino group [].
Relevance: This compound is structurally analogous to 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine, with the key difference being the substitution at the 6-position of the pyrimidine ring. This similarity suggests potential overlap in their chemical reactivity profiles [].
Compound Description: These compounds are synthesized from hydrazonoyl halides and 2-(aroylmethyl)-6-methylpyrimidin-4(3H)-ones via a site-selective reaction [].
Relevance: These compounds share the 6-methylpyrimidin-4(3H)-one core structure with 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine. This structural similarity underscores their relationship within the broader pyrimidine class of compounds [].
Compound Description: ACNU is a DNA cross-linking agent studied for its cytotoxicity, particularly against glioma cells. Resistance to ACNU can arise from reduced cross-link formation or enhanced DNA repair mechanisms [].
Relevance: ACNU possesses the 4-amino-2-methylpyrimidine moiety, directly linking it to 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine in terms of structural similarity. This suggests that both compounds might exhibit some overlapping pharmacological activities or interactions with biological targets [].
Compound Description: This molecule is a potential epidermal growth factor receptor (EGFR) inhibitor. It exhibits high specificity and binding affinity for EGFR, suggesting potential for the diagnosis and treatment of head and neck squamous cell carcinoma (HNSCC) [].
Relevance: This compound and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine are both aromatic amine derivatives, albeit with different core structures and substituents. This shared chemical class suggests potential similarities in their pharmacological activities, particularly in their interaction with specific biological targets [].
Compound Description: LJJ-10 exhibits significant anti-metastatic effects in human osteosarcoma U-2 OS cells. It functions by targeting the insulin-like growth factor-I receptor (IGF-1R) signaling pathway, ultimately leading to the suppression of downstream MAPK/AKT signaling and the downregulation of MMP-2 and MMP-9 expression [].
Relevance: LJJ-10 and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine are both fluorinated aromatic amines, highlighting their structural relatedness. This shared feature suggests potential similarities in their pharmacological profiles and interaction with specific biological targets, even though their core structures differ [].
Compound Description: Identified as a potent inducer of apoptosis, compound 2b demonstrates antiproliferative activity in cancer cell lines. It inhibits tubulin polymerization and shows efficacy in vivo in human breast and prostate cancer mouse models [].
Relevance: Both 2b and 6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine belong to the family of substituted aromatic amines. Although their core heterocycles differ (quinazoline vs. pyrimidine), the presence of a halogen substituent and an aromatic amine group suggests potential for some overlapping pharmacological activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.